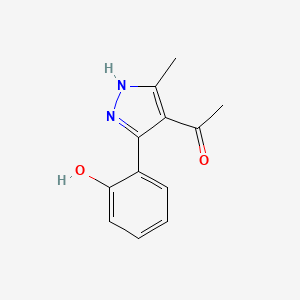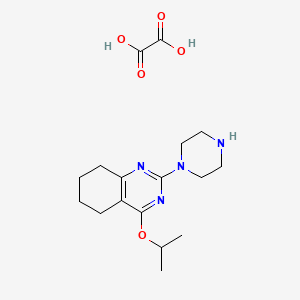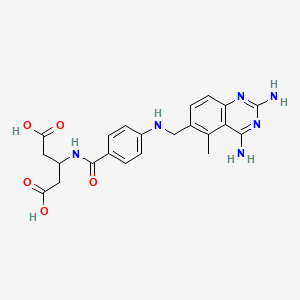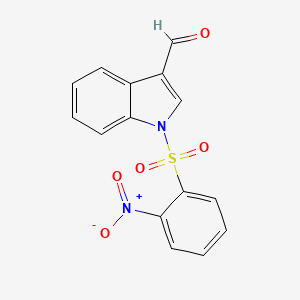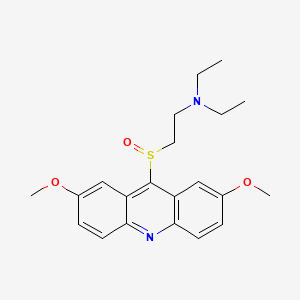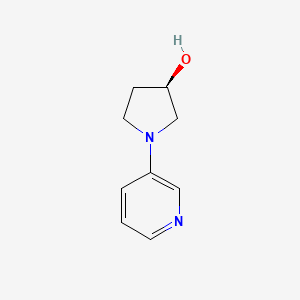methyl}acetamide CAS No. 919770-48-2](/img/structure/B12904993.png)
N-{[(2R)-5-Oxo-2,5-dihydrofuran-2-yl](phenyl)methyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((S)-(®-5-Oxo-2,5-dihydrofuran-2-yl)(phenyl)methyl)acetamide is a chiral compound with a unique structure that combines a furanone ring, a phenyl group, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((S)-(®-5-Oxo-2,5-dihydrofuran-2-yl)(phenyl)methyl)acetamide typically involves the following steps:
Formation of the Furanone Ring: The furanone ring can be synthesized through the cyclization of a suitable precursor, such as a γ-keto acid or ester, under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where a phenyl halide reacts with the furanone ring in the presence of a Lewis acid catalyst.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furanone ring, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions (e.g., acidic or basic medium).
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
N-((S)-(®-5-Oxo-2,5-dihydrofuran-2-yl)(phenyl)methyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its chiral properties and ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound can be used in the synthesis of polymers, agrochemicals, and other industrially relevant materials.
Mécanisme D'action
The mechanism of action of N-((S)-(®-5-Oxo-2,5-dihydrofuran-2-yl)(phenyl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylacetamide: Lacks the furanone ring and chiral centers, making it less complex and potentially less active in biological systems.
N-(2-Furylmethyl)acetamide: Contains a furan ring but lacks the phenyl group and chiral centers, resulting in different chemical and biological properties.
N-(Phenylmethyl)acetamide:
Uniqueness
N-((S)-(®-5-Oxo-2,5-dihydrofuran-2-yl)(phenyl)methyl)acetamide is unique due to its combination of a furanone ring, phenyl group, and acetamide moiety, along with its chiral centers. This unique structure provides it with distinct chemical reactivity and potential for diverse applications in medicinal chemistry, organic synthesis, and industrial processes.
Propriétés
Numéro CAS |
919770-48-2 |
|---|---|
Formule moléculaire |
C13H13NO3 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
N-[(S)-[(2R)-5-oxo-2H-furan-2-yl]-phenylmethyl]acetamide |
InChI |
InChI=1S/C13H13NO3/c1-9(15)14-13(10-5-3-2-4-6-10)11-7-8-12(16)17-11/h2-8,11,13H,1H3,(H,14,15)/t11-,13+/m1/s1 |
Clé InChI |
BJIWIYUSWIQBEH-YPMHNXCESA-N |
SMILES isomérique |
CC(=O)N[C@H]([C@H]1C=CC(=O)O1)C2=CC=CC=C2 |
SMILES canonique |
CC(=O)NC(C1C=CC(=O)O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12904913.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanylglycine](/img/structure/B12904914.png)

![2-Methoxy-4-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12904925.png)
![3-Ethyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12904937.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(1,3-benzodioxol-5-yl)-N-methyl-](/img/structure/B12904938.png)
